molecular formula C12H14BrN3O2S2 B11168082 4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B11168082
M. Wt: 376.3 g/mol
InChI Key: JFDPJKJDOIBOSV-UHFFFAOYSA-N
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Description

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromine atom, a tert-butyl group, and a thiadiazole ring, making it a unique and versatile molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-tert-butyl-1,3,4-thiadiazol-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazole derivatives with reduced functional groups.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The thiadiazole ring may also interact with biological molecules, affecting various cellular pathways. These interactions can lead to the inhibition of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-fluoro-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
  • 4-iodo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. The combination of the tert-butyl group and the thiadiazole ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14BrN3O2S2

Molecular Weight

376.3 g/mol

IUPAC Name

4-bromo-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H14BrN3O2S2/c1-12(2,3)10-14-15-11(19-10)16-20(17,18)9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H,15,16)

InChI Key

JFDPJKJDOIBOSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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